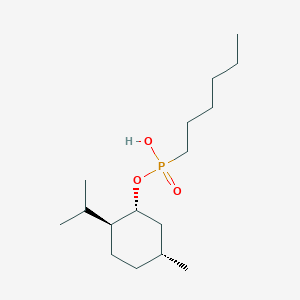

(1R)-Menthyl hexyl phosphonate group

Description

Properties

Molecular Formula |

C16H33O3P |

|---|---|

Molecular Weight |

304.40 g/mol |

IUPAC Name |

hexyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphinic acid |

InChI |

InChI=1S/C16H33O3P/c1-5-6-7-8-11-20(17,18)19-16-12-14(4)9-10-15(16)13(2)3/h13-16H,5-12H2,1-4H3,(H,17,18)/t14-,15+,16-/m1/s1 |

InChI Key |

WAVIZOVSJOXCKT-OWCLPIDISA-N |

Isomeric SMILES |

CCCCCCP(=O)(O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |

Canonical SMILES |

CCCCCCP(=O)(O)OC1CC(CCC1C(C)C)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

The (1R)-menthyl hexyl phosphonate group has been investigated for its role as a precursor or active ingredient in drug development. Its structural characteristics allow it to function effectively in various therapeutic contexts:

- Antiviral Agents : Research has shown that modifications of phosphonate groups can enhance the bioavailability and efficacy of antiviral compounds. For example, the incorporation of aliphatic chains into phosphonate structures has been utilized to improve cellular uptake and therapeutic potency against viruses such as HIV and hepatitis B .

- Enzyme Inhibition : Phosphonates are known for their ability to inhibit specific enzymes, making them valuable in the design of drugs targeting metabolic pathways involved in diseases like cancer . The unique structure of the (1R)-menthyl hexyl phosphonate group may provide new avenues for developing enzyme inhibitors.

While specific biological activities of the (1R)-menthyl hexyl phosphonate group are not extensively documented, its classification as a monoterpenoid suggests potential biological properties:

- Antimicrobial Properties : Compounds within this class have demonstrated antimicrobial effects, which could be harnessed for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, indicating that the (1R)-menthyl hexyl phosphonate group may also possess similar therapeutic benefits.

Synthetic Organic Chemistry

The synthesis of the (1R)-menthyl hexyl phosphonate group typically involves multi-step organic synthesis techniques. These methods are crucial for modifying the compound or synthesizing derivatives with enhanced biological activity:

- Synthesis Techniques : Common approaches include nucleophilic substitution reactions and coupling reactions that allow for the introduction of various functional groups to tailor the compound's properties for specific applications .

Case Studies and Research Findings

Recent studies have explored various applications of phosphonates in drug development:

- Antiviral Drug Development : A study on lipid prodrugs incorporating phosphonates demonstrated enhanced antiviral activity and reduced toxicity through structural modifications that improved cellular uptake .

- Cancer Therapeutics : Research indicates that compounds similar to the (1R)-menthyl hexyl phosphonate group can effectively disrupt protein-protein interactions critical for cancer progression, showcasing their potential as novel cancer therapeutics .

Comparison with Similar Compounds

Alkyl Chain Length and Inhibition Potency

The inhibitory potency of phosphonate esters is highly dependent on alkyl chain length. For example:

- Hexylphosphonate (IC₅₀ = 3.7 × 10⁻³ M) exhibits weaker inhibition of the first component of complement (C'la) compared to its amino-substituted derivative, 6-aminohexylphosphonate (IC₅₀ = 3.5 × 10⁻⁵ M) .

- In studies on purple acid phosphatase (pPAP), a hexyl-substituted phosphonate (compound 5) showed an IC₅₀ of 0.43 mM, outperforming shorter-chain analogs .

The (1R)-menthyl hexyl phosphonate group likely benefits from the hexyl chain’s balance of hydrophobicity and steric bulk, though its exact IC₅₀ remains unquantified in the provided evidence.

Stereochemical Influence

Chiral phosphonates, such as diethyl 1-aminoalkylphosphonate derivatives, exhibit distinct biological activities based on their stereochemistry. For instance:

- The S-configuration (Compound 51) shows specific rotation [α]D = −12°, while the R-configuration (Compound 52) has [α]D = +19.2° .

- The (1R)-menthyl group in the target compound introduces a rigid bicyclic structure, which may enhance enantioselective interactions with biological targets compared to simpler alkyl or aryl substituents .

Functional Group Modifications

Terminal Amino Groups

Amino-substituted phosphonates demonstrate significantly higher inhibitory potency. For example:

| Compound | IC₅₀ (M) for C'la Inhibition | |

|---|---|---|

| Hexylphosphonate | 3.7 × 10⁻³ | |

| 6-Aminohexylphosphonate | 3.5 × 10⁻⁵ |

The absence of a terminal amino group in (1R)-menthyl hexyl phosphonate may reduce its inhibitory efficacy against proteases but could improve membrane permeability due to reduced polarity.

Halogenated Derivatives

Chlorinated alkyl phosphonates, such as 3-chloropropyl phosphonate , show peak inhibition for trypsin and C'la, whereas 6-chlorohexyl phosphonate is less effective . This suggests that steric bulk at the terminal position (as seen in the menthyl group) may interfere with binding in some enzymatic contexts.

Physicochemical Properties

Preparation Methods

Michaelis-Arbuzov Reaction: A Foundational Approach

The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, involving the reaction of trialkyl phosphites with alkyl halides to form phosphonate esters. For (1R)-menthyl hexyl phosphonate, this method typically proceeds via the following steps:

-

Reagent Preparation :

-

Mechanistic Pathway :

-

Optimization Challenges :

-

Stereochemical integrity at the menthyl group must be preserved, necessitating anhydrous conditions and controlled temperatures .

-

Transesterification with hexanol may follow if trimethyl phosphite is used, requiring acid catalysts (e.g., p-toluenesulfonic acid) to replace methyl groups with hexyl chains .

-

Key Data :

Condensation-Demethylation Strategy

This two-step method, detailed in US Patent 5,359,115 , involves condensing alcohols with methyl phosphonates followed by selective demethylation:

-

Condensation Phase :

-

(1R)-Menthol reacts with methyl hexyl phosphonate in the presence of a dehydrating agent (e.g., DCC).

-

The reaction proceeds at 60–100°C, forming a mixed methyl-menthyl hexyl phosphonate intermediate.

-

-

Demethylation Phase :

Advantages :

-

High regioselectivity for the menthyl group.

-

Compatibility with sensitive substrates due to mild conditions.

Radical-Initiated Alkene-Phosphonite Coupling

A novel approach from Chinese Patent CN103073582A leverages radical chemistry to couple alkenes with phosphonous acid diesters:

-

Alkene Activation :

-

(1R)-Menthol is dehydrated to form menthyl alkene, though this step risks racemization without careful catalysis.

-

-

Radical Addition :

-

Post-Reaction Processing :

Critical Parameters :

Phosphonic Acid Esterification

Direct esterification of phosphonic acid derivatives offers a straightforward route:

-

Acid Chloride Route :

-

Coupling Agents :

Purity Considerations :

Comparative Analysis of Methods

| Method | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|

| Michaelis-Arbuzov | 60–75 | Moderate | High |

| Condensation-Demethylation | 70–85 | High | Moderate |

| Radical Coupling | 50–65 | Low | Low |

| Direct Esterification | 70–80 | High | High |

Insights :

-

The condensation-demethylation method excels in stereochemical fidelity, critical for pharmaceutical applications .

-

Direct esterification balances yield and scalability but requires stringent anhydrous conditions .

Experimental Optimization and Challenges

-

Stereochemical Preservation :

-

Byproduct Mitigation :

-

Green Chemistry Advances :

Q & A

Q. What computational approaches are suitable for predicting the chiral recognition behavior of (1R)-menthyl hexyl phosphonate in host-guest systems?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock to model interactions with chiral receptors (e.g., cyclodextrins).

- Quantum Mechanical Calculations : Calculate binding energies and orbital interactions to rationalize enantioselectivity trends .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the thermal stability of (1R)-menthyl hexyl phosphonate in catalytic applications?

Q. What statistical methods are appropriate for analyzing dose-response relationships in phosphonate-mediated enzyme inhibition studies?

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.